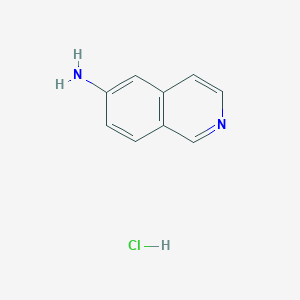

Isoquinolin-6-amine hydrochloride

Description

Contextualization within Nitrogen Heterocycles and Isoquinoline (B145761) Chemistry

Isoquinolin-6-amine hydrochloride belongs to the broad class of nitrogen-containing heterocyclic compounds. These are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. wikipedia.orgnih.gov The isoquinoline core itself is a benzopyridine, meaning it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fusion of an aromatic and a heteroaromatic ring system imparts a unique electronic distribution and chemical reactivity to the molecule. amerigoscientific.com

The chemistry of isoquinolines is rich and varied, with numerous derivatives found in nature and synthesized in the laboratory. wikipedia.orgrsc.org These compounds are known to exhibit a wide spectrum of biological activities and are integral components in the manufacture of dyes, paints, and fungicides. wikipedia.orgamerigoscientific.com The parent isoquinoline molecule is a weak base and can be protonated by strong acids, such as hydrochloric acid, to form salts like this compound, which often exhibit increased solubility in aqueous media. wikipedia.org The synthesis of the isoquinoline scaffold can be achieved through several established methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz–Fritsch reaction. wikipedia.orgorganic-chemistry.org

Significance of the 6-Amino Substitution Pattern in Isoquinoline Scaffolds

The position of the amino group on the isoquinoline ring system is crucial in determining the molecule's chemical properties and its utility as a synthetic intermediate. In isoquinolin-6-amine, the amino group is attached to the benzene portion of the bicyclic structure. The electronic nature of substituents on the benzene ring can significantly influence the reactivity of the entire molecule. amerigoscientific.comresearchgate.net

The 6-amino substitution pattern is particularly noteworthy as it provides a key reactive site for further functionalization. This amino group can participate in a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. google.com For instance, it can be acylated, alkylated, or used in coupling reactions to append various side chains, which is a common strategy in the development of new therapeutic agents. google.comgoogle.com The presence of the amino group at the 6-position also modulates the electron density of the isoquinoline ring system, which can impact its interaction with biological targets. researchgate.net

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has primarily been concentrated in the area of medicinal chemistry, with a significant focus on the development of kinase inhibitors. google.comgoogle.com Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. mdpi.comnih.gov The isoquinoline scaffold has been identified as a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net

Derivatives of 6-aminoisoquinoline (B57696) have been investigated as inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK). nih.gov The development of potent and selective kinase inhibitors is a major goal in modern drug discovery, and the versatile nature of the 6-aminoisoquinoline core makes it an attractive starting point for the synthesis of compound libraries for screening against different kinase targets. google.commdpi.com For example, various 6-aminoisoquinoline compounds have been synthesized and evaluated for their potential to influence, inhibit, or reduce the action of kinases. google.com The ability to readily modify the 6-amino position allows for the systematic exploration of structure-activity relationships (SAR), which is essential for optimizing the potency and selectivity of drug candidates. nih.gov

Beyond kinase inhibition, the unique chemical properties of isoquinoline derivatives have led to their exploration in materials science, including the development of polymers and metal-organic frameworks (MOFs). amerigoscientific.com The reactivity of the amino group in this compound provides a handle for incorporating this scaffold into larger macromolecular structures.

Data Tables

Table 1: Chemical and Physical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Isoquinolin-6-amine | 23687-26-5 | C9H8N2 | 144.17 |

| This compound | 2193062-00-7 | Not specified | Not specified |

| 6-(Aminomethyl)isoquinolin-1-amine | 22169775 (CID) | C10H11N3 | 173.21 |

| Isoquinolin-3-amine | 25475-67-6 | Not specified | Not specified |

| 6-Aminoquinoline (B144246) hydrochloride | 53472-17-6 | Not specified | Not specified |

| 4-(Trifluoromethyl)isoquinolin-6-amine | 2378809-02-8 | Not specified | Not specified |

Data sourced from various chemical suppliers and databases. bldpharm.comchemicalbook.combldpharm.comsigmaaldrich.compharmacompass.comaceschem.combldpharm.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

isoquinolin-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQHYBXROQAKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Total Synthesis Approaches for Isoquinolin 6 Amine Hydrochloride

Historical and Classical Synthetic Routes to the Isoquinoline (B145761) Nucleus

The isoquinoline framework is a common motif in natural products, particularly alkaloids, and its synthesis has been a long-standing goal for organic chemists. Several classical methods have been developed to construct this bicyclic system, each with its own set of advantages and limitations.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction, discovered in 1893, is a cornerstone of isoquinoline synthesis. slideshare.netwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines. slideshare.netwikipedia.orgorganic-chemistry.org These intermediates can then be oxidized to the corresponding isoquinolines. The reaction is typically carried out under acidic and dehydrating conditions, employing reagents such as phosphorus pentoxide (P2O5), phosphoryl chloride (POCl3), or tin(IV) chloride (SnCl4). wikipedia.orgorganic-chemistry.org

The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes intramolecular cyclization. slideshare.net The choice of dehydrating agent and reaction conditions can significantly influence the reaction's outcome and can be tailored for substrates with varying electronic properties. wikipedia.org For instance, for benzene (B151609) rings lacking electron-donating groups, a more potent combination like phosphorus pentoxide in refluxing phosphoryl chloride is often most effective. wikipedia.org

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Reagent(s) | Conditions | Substrate Type |

| POCl3 | Reflux | Electron-rich arenes |

| P2O5, POCl3 | Reflux | General application |

| SnCl4, BF3 etherate | Varies | Phenethylamides |

| Tf2O, PPA | Varies | Phenethylcarbamates |

| P2O5 in refluxing POCl3 | High temperature | Electron-deficient arenes |

Data compiled from multiple sources. wikipedia.orgorganic-chemistry.org

Variants of the Bischler-Napieralski reaction have been developed to improve yields and expand its scope. These modifications often involve alternative condensing agents or reaction conditions to accommodate a wider range of functional groups. organic-chemistry.orgacs.org

Pictet-Gams Reaction and Related Dehydrative Cyclizations

A modification of the Bischler-Napieralski reaction, the Pictet-Gams synthesis, allows for the direct formation of isoquinolines from β-hydroxy-β-phenethylamides. wikipedia.orgdrugfuture.com This method circumvents the need for a separate oxidation step by incorporating a dehydration event during the cyclization process. wikipedia.org The reaction requires a strong dehydrating Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, similar to the Bischler-Napieralski reaction. wikipedia.orgdrugfuture.com

However, the scope of the Pictet-Gams reaction can be limited, and in some cases, the expected isoquinoline product is not formed. Instead, oxazoline (B21484) derivatives may be produced through an alternative cyclization pathway. researchgate.netrsc.org The outcome can be influenced by substituents on the starting material. researchgate.net

Doebner-Miller and Other Condensation Strategies

While the Doebner-Miller reaction is primarily known for the synthesis of quinolines, its underlying principles of reacting anilines with α,β-unsaturated carbonyl compounds have been adapted in broader condensation strategies for heterocyclic synthesis. wikipedia.orgsynarchive.comslideshare.netslideshare.net This reaction, also known as the Skraup-Doebner-Von Miller quinoline (B57606) synthesis, is catalyzed by either Lewis or Brønsted acids. wikipedia.orgslideshare.net

The reaction mechanism is thought to involve a series of conjugate additions, condensations, and cyclizations, ultimately leading to the quinoline ring system. wikipedia.org Although not a direct route to isoquinolines, the fundamental transformations are relevant to the broader field of heterocyclic chemistry and the construction of nitrogen-containing ring systems.

Direct and Selective Functionalization Strategies for Isoquinolin-6-amine Hydrochloride

Once the isoquinoline nucleus is formed, the introduction of an amino group at the 6-position is a critical step in the synthesis of this compound. Direct and selective methods are highly sought after to ensure efficiency and avoid the need for protecting groups or lengthy synthetic sequences.

Bucherer Reaction for Amination at the 6-Position

The Bucherer reaction provides a classical and effective method for the direct amination of hydroxyl-substituted aromatic compounds, including 6-hydroxyisoquinoline, to their corresponding amines. wikipedia.orgchempedia.info This reversible reaction is conducted in the presence of ammonia (B1221849) and a bisulfite or sulfite (B76179) salt. wikipedia.orgorganicreactions.org The reaction is particularly useful in the synthesis of aminonaphthalenesulfonic acids, which are important dye precursors. wikipedia.org

The mechanism involves the addition of bisulfite to the keto-tautomer of the hydroxyisoquinoline, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulfite to yield the 6-aminoisoquinoline (B57696). wikipedia.org The reversibility of the reaction can be exploited depending on the desired product; it can be used to synthesize naphthols from naphthylamines or vice versa. organicreactions.org

Palladium-Catalyzed Aminocarbonylation and Cross-Coupling Methods

Modern synthetic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These methods offer a versatile and highly selective approach to the synthesis of arylamines, including 6-aminoisoquinoline.

One prominent strategy involves the palladium-catalyzed amination of a 6-haloisoquinoline (e.g., 6-bromoisoquinoline (B29742) or 6-chloroisoquinoline) with an amine source. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. For instance, catalyst systems derived from palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in combination with specific phosphine (B1218219) ligands have proven effective for the amination of a wide variety of aryl halides. cmu.edu

Table 2: Conditions for Palladium-Catalyzed Amination of 6-Halopurine Nucleosides (as an illustrative example)

| Halogen | Catalyst System | Base | Solvent | Temperature |

| Bromo | 5 mol% Pd(OAc)2 / 7.5 mol% Xantphos | Cs2CO3 | Toluene | 100 °C |

| Chloro | 10 mol% Pd(OAc)2 / 15 mol% Xantphos | Cs2CO3 | Toluene | 100 °C |

Data adapted from a study on purine (B94841) nucleosides, demonstrating the general principles of such reactions. nih.govnih.gov

These palladium-catalyzed methods represent a significant advancement, allowing for the direct and efficient synthesis of 6-aminoisoquinoline from readily available precursors under relatively mild conditions. The continuous development of new ligands and catalytic systems continues to expand the scope and utility of this powerful transformation in the synthesis of complex nitrogen-containing heterocycles. cmu.edu

N-Halo Compound Mediated Reactions and Halogenation Precursors

The synthesis of halogenated isoquinoline derivatives often serves as a crucial step in the pathway to producing this compound. These halogenated intermediates can then undergo amination to yield the desired product.

One approach involves the direct halogenation of the isoquinoline core. The reactivity of isoquinoline towards electrophilic substitution is influenced by the nitrogen atom, which deactivates the ring, particularly at the C5 and C8 positions. However, under specific conditions, halogenation can be achieved. For instance, the use of a "swamping catalyst" like aluminum chloride can alter the substitution pattern, facilitating halogenation at different positions. acs.org

A common precursor for the synthesis of 6-aminoisoquinoline is 6-nitroisoquinoline (B1610068). This intermediate can be subjected to reduction of the nitro group to an amino group. The synthesis of 6-nitroisoquinoline itself can be achieved through various nitration techniques. Subsequently, the reduction of the nitro group is typically carried out using standard reducing agents like tin(II) chloride or through catalytic hydrogenation. chemicalbook.comgoogle.com

Another synthetic route involves the use of N-halo compounds, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce a halogen atom onto the isoquinoline ring. These reagents are known for their ability to perform selective halogenations under milder conditions compared to elemental halogens. The position of halogenation can be influenced by the solvent, temperature, and the presence of catalysts.

Furthermore, a patent describes a method for preparing 6-aminoisoquinoline from 1,3-dichloro-6-nitroisoquinoline (B11870432). google.com This process involves the hydrogenation of the nitro group, followed by the hydrogenolysis of the carbon-chlorine bonds. google.com The complete removal of the chlorine atoms can be facilitated by the addition of a second solvent, such as methanol, and a base like potassium carbonate, along with a palladium on carbon catalyst. google.com

Advanced Synthetic Procedures and Optimized Reaction Conditions

Modern synthetic chemistry offers a range of advanced procedures to construct the isoquinolin-6-amine scaffold with high efficiency and control. These methods often focus on stereoselectivity, the use of multicomponent reactions, and achieving specific chemical and regional selectivity.

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods is crucial for the synthesis of chiral isoquinoline alkaloids and their derivatives. One notable approach is the Pictet-Spengler condensation. This reaction, when carried out with a chiral starting material like (R)-(+)-glyceraldehyde and dopamine (B1211576) hydrochloride, can lead to the enantioselective synthesis of isoquinoline alkaloids. researchgate.net The stereochemistry of the final product is dictated by the chiral auxiliary used in the initial condensation step.

Another strategy involves the use of chiral amino alcohols to create chiral formamidine (B1211174) derivatives of 1,2,3,4-tetrahydroisoquinolines. researchgate.net These intermediates can then be alkylated to produce 1-alkyl-1,2,3,4-tetrahydroisoquinolines with high yield and enantiomeric purity. researchgate.net The diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives has also been achieved through methods like the Petasis synthesis of amino acids followed by a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com

Multicomponent Reactions Incorporating the Isoquinolin-6-amine Moiety

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov Several MCRs have been developed for the synthesis of isoquinoline and its derivatives.

One such example is a three-component reaction involving isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid. acs.org This reaction proceeds through the formation of a spirooxindole intermediate, followed by the generation of an isocyanate and subsequent addition of a second molecule of tetrahydroisoquinoline to yield N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org

Another MCR approach involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which can be followed by N-acylation and an intramolecular Diels-Alder (IMDA) reaction to synthesize imidazopyridine-fused isoquinolinones. nih.gov Furthermore, a four-component reaction has been reported for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, highlighting the power of MCRs in generating molecular complexity. rsc.org

| Multicomponent Reaction | Reactants | Product | Key Features |

| Isatin, Tetrahydroisoquinoline, Terminal Alkyne acs.org | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides | Proceeds via a spirooxindole intermediate. |

| Groebke–Blackburn–Bienaymé (GBB) Reaction nih.gov | Aldehyde, Amine, Isocyanide | Imidazopyridine-fused isoquinolinones | Involves subsequent N-acylation and IMDA reaction. |

| Four-Component Reaction rsc.org | Amine, Isatin, Terminal Alkyne, Tetrahydroisoquinoline | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Offers high molecular diversity. |

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is a primary goal in the synthesis of complex molecules like this compound. This involves controlling which functional group reacts in a molecule with multiple reactive sites and at which position a reaction occurs.

For instance, in the synthesis of 1-aminoisoquinoline, a two-step process starting from isoquinoline has been developed. google.com The first step involves a nucleophilic substitution at the C-1 position with a nitroso anion to form 1-nitroisoquinoline. This is followed by the catalytic hydrogenation of the nitro group to yield 1-aminoisoquinoline. google.com This method demonstrates high regioselectivity for the C-1 position.

Another example of regioselectivity is seen in the synthesis of 1,3-disubstituted 4-iodoisoquinolines from 2-alkynyl-1-methylene azide (B81097) aromatics and iodine donors. organic-chemistry.org This reaction proceeds with good yields and tolerates both electron-donating and withdrawing substituents on the aromatic ring. organic-chemistry.org

The optimization of reaction conditions is also critical for achieving desired selectivity. A patent for the preparation of 6-aminoisoquinoline details a process where 1,3-dichloro-6-nitroisoquinoline is hydrogenated. google.com The selective reduction of the nitro group over the chloro groups is achieved under specific temperature and pressure conditions, followed by the hydrogenolysis of the C-Cl bonds under modified conditions. google.com

| Transformation | Starting Material | Reagents | Product | Selectivity |

| Amination google.com | Isoquinoline | 1. KNO2, Ac2O, DMSO; 2. H2, Catalyst | 1-Aminoisoquinoline | Regioselective at C-1 |

| Iodo-cyclization organic-chemistry.org | 2-Alkynyl-1-methylene azide aromatics | Iodine donor | 1,3-Disubstituted 4-iodoisoquinolines | Regioselective |

| Reduction google.com | 1,3-Dichloro-6-nitroisoquinoline | H2, Pd/C | 6-Aminoisoquinoline | Chemoselective reduction of nitro group, then C-Cl bonds |

Chemical Transformations and Derivatization of Isoquinolin 6 Amine Hydrochloride

Amination and Acylation Reactions on the Isoquinoline (B145761) Core

The primary amino group of isoquinolin-6-amine is a key site for various chemical modifications, particularly acylation reactions. These reactions involve the coupling of the amine with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form amide bonds. youtube.com This transformation is fundamental in the synthesis of numerous biologically active molecules.

For instance, tert-butyl 2-(isoquinolin-6-ylamino)-2-oxoethyl carbamate (B1207046) can be deprotected using hydrochloric acid in dioxane to yield 2-amino-N-isoquinoline-6-yl-acetamide dihydrochloride. google.com This highlights a common strategy where a protected amino acid is first coupled with isoquinolin-6-amine, followed by the removal of the protecting group.

Reductive amination represents another important transformation, allowing for the formation of secondary or tertiary amines. masterorganicchemistry.com This process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often employed for the reduction step as they can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Isoquinolin-6-amine | Chloroacetic acid, EDC, DMAP | 2-Chloro-N-(isoquinolin-6-yl)acetamide | Acylation |

| tert-Butyl 2-(isoquinolin-6-ylamino)-2-oxoethyl carbamate | HCl in dioxane | 2-Amino-N-isoquinoline-6-yl-acetamide dihydrochloride | Deprotection/Acylation Product |

Alkylation and Arylation Strategies on the Isoquinoline Core

Alkylation and arylation reactions on the isoquinoline core of isoquinolin-6-amine hydrochloride can occur at either the nitrogen of the amino group or at various positions on the heterocyclic ring system. Direct N-alkylation of the amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products. masterorganicchemistry.com

A more controlled approach to introduce alkyl groups onto the nitrogen is through reductive amination, as previously discussed. masterorganicchemistry.com Arylation of the amino group can be achieved through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide or triflate with the amine.

Substitution on the isoquinoline ring itself is also a key strategy for diversification. Electrophilic aromatic substitution reactions on isoquinoline generally occur at the 5- and 8-positions. shahucollegelatur.org.in However, the directing effects of the amino group at the 6-position will influence the regioselectivity of these reactions.

Formation of Amide, Sulfonamide, and Carbamate Linkages

The amino group of this compound is readily converted into a variety of important functional groups, including amides, sulfonamides, and carbamates. These linkages are prevalent in many pharmaceutical compounds.

Amide Formation: As detailed in the acylation section, amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivative. youtube.comgoogle.com

Sulfonamide Synthesis: Sulfonamides are formed by the reaction of isoquinolin-6-amine with a sulfonyl chloride in the presence of a base. This reaction provides access to a class of compounds with a wide range of biological activities.

Carbamate Formation: Carbamates can be synthesized through several routes. One common method involves the reaction of the amine with a chloroformate. organic-chemistry.org Another approach is the reaction with an isocyanate. organic-chemistry.org A highly reactive reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, reacts with amino acids to form stable urea (B33335) derivatives, showcasing a related transformation. nih.gov Carbamates are also frequently used as protecting groups for amines in multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com

| Starting Material | Reagent(s) | Product Type | Key Transformation |

|---|---|---|---|

| Isoquinolin-6-amine | Carboxylic acid chloride/anhydride | Amide | Acylation |

| Isoquinolin-6-amine | Sulfonyl chloride, base | Sulfonamide | Sulfonylation |

| Isoquinolin-6-amine | Alkyl/Aryl chloroformate or isocyanate | Carbamate | Carbamoylation |

Introduction of Halogen, Alkoxy, and Alkyl Substituents

Modifying the isoquinoline scaffold by introducing various substituents is a common strategy to modulate the properties of the resulting compounds.

Halogenation: The introduction of halogen atoms onto the isoquinoline ring can significantly alter its electronic properties and provide a handle for further functionalization, such as cross-coupling reactions. Halogenation of isoquinoline itself can be influenced by the reaction conditions and the specific halogenating agent used. acs.org The presence of the amino group at the 6-position will direct the regioselectivity of electrophilic halogenation.

Alkoxylation: Alkoxy groups can be introduced onto the isoquinoline ring through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with an alkoxide.

Alkylation: Alkyl groups can be introduced onto the isoquinoline ring through various methods, including Friedel-Crafts type reactions or cross-coupling reactions of a halogenated isoquinoline with an organometallic reagent.

Scaffold Modification and Ring Annulation Approaches

More complex modifications to the isoquinolin-6-amine structure involve altering the core heterocyclic system itself. These transformations can lead to novel scaffolds with unique three-dimensional shapes and biological activities.

Ring annulation involves the construction of a new ring fused to the existing isoquinoline framework. This can be achieved through various cyclization strategies. For example, derivatives of isoquinoline can be prepared by ring transformation of other heterocycles. shahucollegelatur.org.in

Scaffold modification can also involve the cleavage of one of the rings, followed by rearrangement and re-cyclization to form a new heterocyclic system. These advanced synthetic strategies allow for the exploration of novel chemical space around the isoquinoline core.

Functional Group Interconversions and Protecting Group Chemistry

In the synthesis of complex molecules derived from this compound, the interconversion of functional groups and the use of protecting groups are essential strategies. numberanalytics.comvanderbilt.edu

Functional Group Interconversions (FGI): FGI refers to the transformation of one functional group into another. numberanalytics.comvanderbilt.edu For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups. An ester can be reduced to an alcohol, which can then be oxidized to an aldehyde or a carboxylic acid.

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H2, Pd/C) |

Advanced Spectroscopic and Structural Characterization of Isoquinolin 6 Amine Hydrochloride and Its Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

In the ¹H NMR spectrum of the parent compound, 6-aminoisoquinoline (B57696), the protons on the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts. chemicalbook.comchemicalbook.com The protons H-1 and H-3 of the pyridine (B92270) ring are typically observed at lower field (higher ppm values) due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene portion of the isoquinoline (B145761) core (H-5, H-7, H-8) display shifts influenced by the electron-donating amino group at the C-6 position. libretexts.org Upon formation of the hydrochloride salt, the protonation of the basic nitrogen atom in the isoquinoline ring leads to a general downfield shift of all proton signals, particularly those closer to the nitrogen, due to increased deshielding.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. oregonstate.edu The carbon atoms directly bonded to the nitrogen (C-1 and C-3) and the carbon bearing the amino group (C-6) show distinct chemical shifts. Quaternary carbons (C-4a, C-8a) are also readily identified. researchgate.net The ¹³C chemical shifts are sensitive to substituent effects, and data from related isoquinoline derivatives can be used to predict and confirm the assignments for isoquinolin-6-amine hydrochloride. chemicalbook.comorganicchemistrydata.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 6-Aminoisoquinoline Skeleton

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | H-1 | 8.5 - 9.2 | Downfield due to adjacent nitrogen; shifts further downfield upon protonation. |

| H-3 | 7.5 - 8.5 | Influenced by the nitrogen atom. | |

| H-4 | 7.0 - 7.8 | Typical aromatic proton region. | |

| H-5 | 7.0 - 7.6 | Shielded relative to unsubstituted isoquinoline due to the C-6 amino group. | |

| H-7 | 7.2 - 7.8 | Adjacent to the amino-substituted carbon. | |

| H-8 | 7.8 - 8.2 | Less affected by the C-6 amino group compared to H-5 and H-7. | |

| -NH₂ | 4.0 - 5.0 | Broad signal, exchangeable with D₂O. Shifts significantly as -NH₃⁺Cl⁻. | |

| ¹³C | C-1 | 140 - 155 | Deshielded by nitrogen. |

| C-3 | 140 - 150 | Deshielded by nitrogen. | |

| C-4 | 110 - 125 | Typical aromatic carbon region. | |

| C-4a | 125 - 140 | Quaternary carbon. | |

| C-5 | 115 - 130 | Influenced by the amino group at C-6. | |

| C-6 | 140 - 155 | Carbon bearing the amino group, significantly shifted. | |

| C-7 | 105 - 120 | Shielded due to the ortho amino group. | |

| C-8 | 120 - 135 | Typical aromatic carbon region. | |

| C-8a | 125 - 140 | Quaternary carbon. |

X-ray Crystallography for Solid-State Structural Analysis and Binding Mode Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal. This technique yields precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles of this compound in the solid state. The resulting three-dimensional model confirms the planarity of the isoquinoline ring system and the geometry of the amine substituent.

For isoquinoline analogs, crystallographic studies have been crucial in visualizing their arrangement in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking. biomedres.us In the case of the hydrochloride salt, X-ray analysis would reveal the location of the chloride ion and its hydrogen bonding interactions with the protonated isoquinoline nitrogen and potentially the aminium group (-NH₃⁺).

Furthermore, when isoquinoline derivatives are co-crystallized with biological macromolecules, such as enzymes or receptors, X-ray crystallography is instrumental in determining their binding mode. It provides a detailed picture of the specific interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the small molecule and its target, which is vital for structure-based drug design.

Table 2: Representative Crystallographic Data for an Aminic Aromatic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970 |

| Z | 4 |

| Bond Length (Aromatic C-C) | ~1.36 - 1.42 Å |

| Bond Length (Aromatic C-N) | ~1.35 - 1.38 Å |

Note: This table presents example data for a representative aminic aromatic compound to illustrate the type of information obtained from X-ray crystallography. Specific data for this compound requires experimental determination. biomedres.us

Advanced Mass Spectrometry Techniques for Molecular Identity and Purity Assessment

Advanced mass spectrometry (MS) is a powerful technique for confirming the molecular weight and formula of this compound and for assessing its purity. High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, typically generating the protonated molecular ion [M+H]⁺ in positive ion mode. For 6-aminoisoquinoline, this would correspond to an m/z value of approximately 145.076.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint. For isoquinoline alkaloids, common fragmentation pathways include the loss of small neutral molecules. A primary fragmentation pathway for the parent quinoline (B57606) cation involves the loss of HCN. nih.govrsc.org The fragmentation of 6-aminoisoquinoline would produce a unique set of daughter ions that can be used for its identification in complex mixtures. libretexts.org

Table 3: Predicted Mass Spectrometric Data for 6-Aminoisoquinoline

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₉N₂⁺ | 145.0760 | Protonated molecular ion. |

| [M+H-NH₃]⁺ | C₉H₆⁺ | 128.0515 | Loss of ammonia (B1221849) from the protonated amine. |

| [M+H-HCN]⁺ | C₈H₈N⁺ | 118.0651 | Loss of hydrogen cyanide from the isoquinoline ring, a characteristic fragmentation. |

Note: These m/z values are calculated based on the chemical formula and represent theoretical data. The relative abundance of fragments depends on the specific MS/MS conditions. nih.govrsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of light due to molecular vibrations, and the resulting spectra serve as a unique molecular "fingerprint."

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrations include:

N-H stretching: In the hydrochloride salt, the -NH₃⁺ group will show broad absorptions in the 2800-3200 cm⁻¹ region. The aromatic N⁺-H stretch will also be present.

Aromatic C-H stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the isoquinoline ring system.

N-H bending: Bending vibrations for the aminium group appear in the 1500-1600 cm⁻¹ range.

C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information. While N-H and O-H bonds often give weak Raman signals, the symmetric vibrations of the aromatic ring system typically produce strong, sharp peaks, making it an excellent technique for analyzing the core structure. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. researchgate.net Data from related compounds like 6-aminoquinoline (B144246) helps in assigning the observed vibrational modes. nih.govchemicalbook.com

Table 4: Characteristic FT-IR Frequencies for 6-Aminoisoquinoline Analogs

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2800-3200 (broad) | N-H Stretch | Aminium/Ammonium (B1175870) Salt (-NH₃⁺) |

| 1650-1550 | C=C / C=N Stretch | Aromatic Ring |

| 1640-1560 | N-H Bend | Primary Amine (-NH₂) |

| 900-675 | C-H Bend (out-of-plane) | Aromatic |

Note: Data is based on general ranges for aromatic amines and isoquinoline systems and may shift depending on the specific compound and its physical state. researchgate.netnih.govchemicalbook.com

UV-Vis Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π → π* electronic transitions within the conjugated isoquinoline ring system.

The UV-Vis spectrum of an isoquinoline derivative typically shows multiple absorption bands. For instance, studies on 6-aminoquinoline, a structural isomer, show absorption maxima that can be correlated with the electronic transitions of the molecule. researchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment. The presence of the amino group, an auxochrome, on the aromatic ring generally causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoquinoline.

Protonation of the isoquinoline nitrogen to form the hydrochloride salt can lead to shifts in the absorption bands, as it alters the electronic distribution within the π-system. Therefore, the pH of the solution is a critical parameter when acquiring UV-Vis spectra for such compounds.

Table 5: Typical UV-Vis Absorption Maxima for Amino-Substituted Quinoline/Isoquinoline Systems

| Transition | Approximate λₘₐₓ (nm) | Solvent |

| π → π | ~240-260 | Ethanol |

| π → π | ~330-350 | Ethanol |

Note: These are representative values based on data for amino-substituted quinolines and isoquinolines. researchgate.netnist.govnist.gov The exact λₘₐₓ values for this compound must be determined experimentally.

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating this compound from impurities and for its quantification. nih.gov Reversed-phase HPLC is the most common mode used for this class of compounds, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical method involves a gradient elution, where the composition of the mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is changed over time to achieve efficient separation of the target compound from any starting materials, by-products, or degradation products. researchgate.net

Coupling HPLC with a Diode Array Detector (DAD) provides enhanced analytical power. The DAD acquires a full UV-Vis spectrum at each point in the chromatogram. This allows for:

Peak Purity Analysis: By comparing spectra across a single chromatographic peak, any co-eluting impurities can be detected.

Peak Identification: The retention time and the UV spectrum together provide a high degree of confidence in the identity of the compound when compared to a reference standard.

Quantification: The area of the chromatographic peak at a specific wavelength is proportional to the concentration of the analyte. By constructing a calibration curve from standards of known concentration, the amount of this compound in a sample can be accurately determined. researchgate.net

Table 6: Example HPLC-DAD Method Parameters for Analysis of Aromatic Amines

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection (DAD) | 254 nm (for quantification), 220-400 nm (for spectral analysis) |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and must be optimized for the specific analysis of this compound. nih.govresearchgate.net

Computational and Theoretical Investigations of Isoquinolin 6 Amine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and optimizing the molecular geometry of chemical compounds. DFT methods are prized for their balance of accuracy and computational cost, making them a cornerstone of modern computational chemistry. nih.gov These calculations solve for the electron density of a system to determine its energy and other properties.

The table below presents theoretical data for the related compound 6-aminoquinoline (B144246), which serves as a proxy to understand the electronic properties that would be investigated for Isoquinolin-6-amine hydrochloride.

| Property | Calculated Value for 6-aminoquinoline | Significance |

|---|---|---|

| Dipole Moment (μ) | 2.2744 D | Indicates the overall polarity of the molecule. |

| Mean Polarizability (<α>) | 17.3225 × 10⁻²⁴ esu | Measures the deformability of the electron cloud. |

| First-order Hyperpolarizability (<β>) | 4.222 × 10⁻³⁰ esu | Relates to the nonlinear optical properties of the molecule. |

Data derived from a study on 6-aminoquinoline. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis, typically performed using DFT, is a crucial tool for predicting and interpreting infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. uci.edu By calculating these frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands. youtube.com

For this compound, a theoretical vibrational analysis would identify characteristic frequencies for the functional groups present. Key vibrations would include the N-H stretching and bending modes of the primary amine and the protonated ring nitrogen, C-H stretching and bending modes of the aromatic rings, and the stretching and deformation modes of the isoquinoline (B145761) core. researchgate.net

While a specific vibrational analysis for this compound is not published, studies on similar molecules like isoquinoline and various amines provide a basis for prediction. github.ionih.gov The protonation of the isoquinoline nitrogen in the hydrochloride salt would lead to characteristic shifts in the vibrational frequencies of the heterocyclic ring compared to the free base.

The following table outlines the expected vibrational frequency ranges for the key functional groups in this compound based on data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3300-3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000-3100 | Isoquinoline Ring |

| C=N Stretch | 1600-1650 | Isoquinoline Ring |

| C=C Stretch | 1400-1600 | Aromatic Rings |

| N-H Bend | 1550-1650 | Primary Amine (-NH₂) |

Expected ranges are based on general spectroscopic data and studies on related molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for their function. youtube.com

For this compound, QSAR studies on related isoquinoline derivatives can offer valuable design principles for developing new therapeutic agents. These studies typically involve calculating a wide range of molecular descriptors, which quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. mdpi.comnih.gov For instance, 3D-MoRSE descriptors, which are based on a 3D representation of the molecule, have been used to model the activity of isoquinoline derivatives as inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3). mdpi.comnih.gov

QSAR models are validated statistically to ensure their robustness and predictive power. youtube.com Parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated squared correlation coefficient (Q²), and external validation metrics are used to assess the quality of the model. mdpi.comresearchgate.net Studies on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) have shown that steric, electronic, and hydrogen-bond acceptor properties are key to their antibacterial activity. nih.govyoutube.com

The table below summarizes findings from QSAR studies on isoquinoline derivatives, which can guide the design of new compounds based on the Isoquinolin-6-amine scaffold.

| Target/Activity | Key Descriptors/Structural Features | QSAR Model Statistics | Reference |

|---|---|---|---|

| AKR1C3 Inhibition | 3D-MoRSE descriptors, 2D-Ring count descriptors | R² = 0.7279, Q² = 0.6736 | researchgate.net |

| Anti-MRSA Activity | Steric, electronic, and hydrogen-bond acceptor properties | CoMFA: q² = 0.660, r² = 0.938; CoMSIA: q² = 0.596, r² = 0.895 | youtube.com |

| Dipeptidyl Peptidase-4 Inhibition | Docking score and 2D descriptors | R² (test set) up to 0.9987 | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (the ligand) interacts with a biological target, typically a protein or enzyme. nih.govnih.gov

In the context of this compound, molecular docking simulations can be used to predict its binding mode and affinity to various therapeutic targets. The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different poses. The pose with the lowest energy, often represented by a docking score, is considered the most likely binding conformation. nih.gov

Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, docking studies of 4-amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as PI3K/mTOR inhibitors revealed that compounds with good binding affinities formed crucial interactions with the enzyme's active site. nih.gov Similarly, 2-amino-4-oxy-diarylquinolines have been shown to interact with the HIV-1 reverse transcriptase enzyme through hydrogen bonding with residues like Lys101 and His235, and π-π stacking with Tyr318. researchgate.net

The following table presents results from molecular docking studies of various isoquinoline derivatives, illustrating the types of targets and interactions that could be relevant for this compound.

| Ligand Class | Protein Target | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidines | PI3K/mTOR | Not specified | -10.2 to -10.7 | nih.gov |

| 2-Amino-4-oxy-diarylquinolines | HIV-1 Reverse Transcriptase | Lys101, His235, Tyr318 | Not specified | researchgate.net |

| Synthetic Isoquinolines | SARS-CoV-2 Mpro | Cys145, His41 | Similar to or better than chloroquine | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. conicet.gov.ar By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and the stability of its interactions with a binding partner. github.iomdpi.com

For this compound, MD simulations can be used to study the stability of its complex with a protein target, building upon the static picture provided by molecular docking. nih.gov The simulation tracks the positions and velocities of all atoms in the system, allowing for the analysis of properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.com A stable RMSD value over the course of the simulation indicates that the protein-ligand complex has reached equilibrium and the ligand is stably bound. mdpi.com RMSF analysis can identify which parts of the protein are flexible and which are rigid upon ligand binding.

MD simulations of quinoline (B57606) and isoquinoline derivatives have been used to study their interactions with various targets. For example, simulations of quinoline-3-carboxamide (B1254982) derivatives with DNA damage response kinases showed that the protein-ligand complexes were stable over 100 ns. mdpi.com Similarly, a study on tetrahydroisoquinolines as dopaminergic ligands used MD simulations to understand their binding interactions with the human dopamine (B1211576) D2 receptor. conicet.gov.ar These studies demonstrate the power of MD in providing a dynamic understanding of ligand-receptor interactions.

The table below summarizes key findings from MD simulation studies on related heterocyclic compounds.

| System | Simulation Length | Key Findings | Reference |

|---|---|---|---|

| Quinoline derivatives with Telomerase | 50 ns | Stabilization of the protein structure upon ligand binding. | researchgate.net |

| Synthetic Isoquinolines with SARS-CoV-2 Mpro | Not specified | Verified the stability of the ligand-protein complex. | nih.gov |

| Tetrahydroisoquinolines with Dopamine D2 Receptor | 5 ns | Identified key hydrophobic and hydrogen bonding interactions. | conicet.gov.ar |

| Quinoline-3-carboxamide derivatives with ATM Kinase | 100 ns | Protein-ligand complexes were stable with minimal secondary structure variations. | mdpi.com |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like isoquinolines. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, as well as the structures and energies of intermediates and transition states. youtube.com

The synthesis of the isoquinoline core can be achieved through several classic named reactions, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses. nih.govwikipedia.org Theoretical studies of these reactions can provide detailed mechanistic insights. For instance, in the Bischler-Napieralski synthesis, a β-phenylethylamine is acylated and then cyclized. nih.gov Computational methods can model the cyclization step, identifying the transition state and calculating the activation energy, which helps in understanding the reaction conditions required.

The amination of the isoquinoline ring, such as in the Chichibabin reaction to form 1-aminoisoquinoline, is another area where theoretical studies are valuable. researchgate.net These reactions involve nucleophilic attack on the electron-deficient pyridine (B92270) ring. researchgate.net Computational studies can model the reaction pathway, including the formation of intermediates and the final product. A proposed mechanism for the amination of isoquinoline-N-oxides involves the use of amines and triflic anhydride, which can be investigated computationally. conicet.gov.ar

Electronic and Supramolecular Interactions in this compound Systems

The electronic and supramolecular interactions of this compound are critical to its behavior in both solution and the solid state. The electronic properties of the molecule, such as its charge distribution and molecular orbitals, govern its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis, a theoretical method, can be used to study intramolecular charge transfer (ICT) and other electronic interactions that contribute to the stability of the molecule. researchgate.net In 6-aminoquinoline, ICT has been shown to play a significant role in stabilizing the molecular system. researchgate.net The protonation in this compound would further polarize the molecule, enhancing its ability to participate in electrostatic interactions.

Supramolecular chemistry deals with the interactions between molecules, leading to the formation of larger, organized structures. This compound, with its hydrogen bond donors (the amino group and the protonated nitrogen) and acceptors (the ring nitrogen), is well-suited to form a variety of supramolecular assemblies through hydrogen bonding.

Biological and Preclinical Research Applications of Isoquinolin 6 Amine Hydrochloride Derivatives

Exploration in Drug Discovery Lead Generation and Optimization

The unique structural features of the isoquinoline (B145761) nucleus make it a privileged scaffold for the generation and optimization of lead compounds in drug discovery. Researchers have successfully modified the isoquinolin-6-amine core to develop potent and selective modulators of various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Modulators of Kinase Activity (e.g., CHK1, ROCK-I, PDE-4)

Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, making them important drug targets. Isoquinoline derivatives have been identified as potent inhibitors of several key kinases.

Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. Structure-based drug design has led to the development of highly potent and selective isoquinoline-based CHK1 inhibitors. acs.org Through a process of scaffold morphing, researchers optimized initial fragment hits into isoquinolines with significant activity. acs.org For instance, the isoquinoline CHK1 inhibitor SAR-020106 was identified and shown to potentiate the efficacy of chemotherapeutic agents like irinotecan and gemcitabine in human colon carcinoma xenograft models. acs.org This highlights the potential of the isoquinoline scaffold in developing novel cancer therapeutics that work by abrogating cell cycle checkpoints.

Rho-Associated Coiled-Coil Kinase (ROCK): ROCK is a serine/threonine kinase involved in regulating cell shape, motility, and contraction, making it a target for cardiovascular diseases among others. nih.gov Fragment-based screening identified 6-substituted isoquinolin-1-amine derivatives as potent ROCK-I inhibitors. nih.govresearchgate.net Optimization of these fragment hits led to the development of compounds with improved potency and pharmacokinetic profiles. nih.gov For example, compound 23A, a 6-substituted isoquinolin-1-amine derivative, exhibited similar ROCK-1 affinity and cell-based efficacy to first-generation inhibitors but with a superior pharmacokinetic profile in mouse models. nih.govresearchgate.net Further optimization focused on removing the basic center of the aminoisoquinoline to enhance properties, leading to lead compounds with equipotent activity against both ROCK-I and ROCK-II and good in vivo efficacy in hypertensive rat models. nih.gov

| Compound | Target Kinase | Activity | Model System |

| SAR-020106 | CHK1 | Potentiated efficacy of irinotecan and gemcitabine | SW620 human colon carcinoma xenografts acs.org |

| Compound 23A | ROCK-I | Similar affinity and potency to first-gen inhibitors | C57 mouse (PK profile) nih.govresearchgate.net |

| Compound 23E | ROCK-I | Improved affinity and potency over Compound 23A | In vitro assays nih.govresearchgate.net |

| Lead 14A | ROCK-I / ROCK-II | Equipotent inhibition, good in vivo efficacy | Spontaneous hypertensive rat model nih.gov |

Phosphodiesterase 4 (PDE4): While direct studies on isoquinolin-6-amine hydrochloride derivatives as PDE4 inhibitors are limited, research into structurally related heterocyclic compounds provides a strong rationale for their investigation. PDE4 inhibitors are explored for treating inflammatory diseases like asthma and COPD. Various scaffolds, including isocoumarin and pyridazinone derivatives, have shown moderate to high inhibitory activity against PDE4 isoforms. nih.gov This suggests that the isoquinoline framework could be a viable starting point for designing novel PDE4 inhibitors. nih.gov

Dopamine (B1211576) Receptor Agonism and Related Neuropharmacology

Dopamine receptors are central to various neurological functions, and their modulation is a key strategy for treating disorders like Parkinson's disease and schizophrenia. The benzylisoquinoline alkaloid (BIA) structure, biosynthetically derived from dopamine, provides a natural link between this scaffold and dopaminergic activity. Both natural and synthetic benzylisoquinoline derivatives have demonstrated significant activity at dopamine receptors.

Behavioral and biochemical studies have shown that many tetrahydroprotoberberines (THPBs), a class of isoquinoline alkaloids, act as antagonists at the D2 family of dopamine receptors, with variable activity as antagonists or partial agonists at the D1 family. The substitution patterns on the aryl rings of the isoquinoline nucleus are crucial for this activity. While many isoquinoline-based compounds act as antagonists, some derivatives have been explored for agonist properties, which could be beneficial in conditions characterized by dopamine deficiency.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Urease, Leucine Aminopeptidase, Carbonic Anhydrase)

The isoquinoline scaffold has proven to be a versatile template for designing inhibitors of various enzymes implicated in disease.

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. Several isoquinoline alkaloids and their derivatives have been investigated for their ability to inhibit this enzyme. nih.govnih.gov Studies on monomeric 1-benzylisoquinolines, which are structural units of more complex bisbenzylisoquinoline alkaloids, have demonstrated AChE inhibitory activity in the micromolar range when tested using the Ellman colorimetric assay. nih.gov

Leucine Aminopeptidase (LAP): LAP is a zinc metallopeptidase that is overexpressed in several types of cancer, making it a viable target for anticancer drug development. Based on the known antiproliferative activity of isoquinoline alkaloids, researchers have used in silico screening to identify new LAP inhibitors based on a 3,4-dihydroisoquinoline scaffold. nih.gov One identified compound, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, showed a high selectivity index towards cancer cell lines and exhibited interactions with key amino acid residues essential for LAP inhibitory activity in molecular docking studies. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. While many established CA inhibitors are sulfonamides, research has expanded to other scaffolds. Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, a structurally related lactam, have been assayed as inhibitors of several human CA isoforms. nih.gov These studies found that the tumor-associated isoform hCA IX was the most inhibited, with KIs in the nanomolar to low micromolar range, while other isoforms like hCA IV were not significantly affected. nih.gov This suggests the potential for developing isoform-selective inhibitors based on quinoline (B57606) and isoquinoline cores.

Urease: Urease is a key virulence factor for bacteria like Helicobacter pylori, and its inhibition is a strategy for treating associated infections. The search for new urease inhibitors is an active area of research, with a focus on compounds that can interact with the nickel ions in the enzyme's active site. dovepress.com While specific studies on this compound are not prominent, the broad investigation of heterocyclic compounds as urease inhibitors suggests that this scaffold could be a candidate for future design and synthesis efforts. dovepress.comsemanticscholar.org

| Enzyme Target | Isoquinoline Derivative Type | Key Finding | Reference |

| Acetylcholinesterase (AChE) | Monomeric 1-benzylisoquinolines | Showed inhibitory activity in the micromolar range. | nih.gov |

| Leucine Aminopeptidase (LAP) | 3,4-dihydroisoquinoline scaffold | Identified as potential inhibitors with high selectivity for cancer cells. | nih.gov |

| Carbonic Anhydrase (CA) | 7-amino-3,4-dihydroquinolin-2(1H)-one | Showed selective inhibition of the tumor-associated hCA IX isoform. | nih.gov |

| Tyrosinase | 5-aminoisoquinoline urea (B33335)/thiourea | Competitive inhibition, with Ki values in the micromolar range. | nih.govresearchgate.net |

Antimicrobial and Antiviral Potentials in In Vitro Models

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have long been recognized for their activity against a range of bacteria, fungi, and viruses.

In vitro studies have evaluated isoquinoline derivatives against various microbial strains. For example, a series of tricyclic isoquinoline-based compounds demonstrated antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL. Furthermore, partially reduced dihydro-protoberberine derivatives, which contain an isoquinoline core, have shown significantly improved activity against Gram-positive bacteria compared to their unreduced protoberberine counterparts. mdpi.com This structural modification also led to decreased antifungal activity, indicating a potential for developing more selective antibacterial agents. mdpi.com

In the antiviral domain, isoquinoline alkaloids have been tested against both DNA and RNA viruses. One study involving 33 isoquinoline alkaloids found selective inhibition against the Parainfluenza-3 (PI-3) virus, with inhibitory concentrations ranging from 0.5 to 64 µg/ml, although they were inactive against Herpes simplex virus (HSV).

Anticancer Research in Cell-Based Assays and Preclinical Models

The isoquinoline scaffold is a core component of several potent anticancer agents, including the indenoisoquinoline topoisomerase I inhibitors. Research into simpler this compound derivatives has also revealed significant potential in oncology.

Derivatives of isoquinoline have been evaluated for their cytotoxic effects against a variety of cancer cell lines. Studies have demonstrated that certain quinoline and isoquinoline compounds are selectively cytotoxic towards cancerous cells while remaining inactive against normal cell lines. nih.gov For instance, some derivatives showed potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (leukemia) cells. nih.gov The mechanisms of action often involve the induction of cell cycle arrest, typically in the G2 or S phase, and the triggering of apoptosis, as confirmed by flow cytometry and fluorescence microscopy. nih.gov

The development of isoquinolines as kinase inhibitors, as discussed in section 6.1.1, is a major thrust in anticancer research. For example, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was designed as a potential irreversible inhibitor of monopolar spindle 1 (MPS1) kinase, a target for various malignancies. mdpi.com

Anti-inflammatory and Antioxidant Activities in Model Systems

Chronic inflammation and oxidative stress are underlying factors in many diseases. Isoquinoline and related quinoline derivatives have demonstrated both anti-inflammatory and antioxidant properties in various preclinical models. nih.gov

The anti-inflammatory effects of isoquinoline derivatives have been demonstrated in cell-based assays. For example, certain novel isoquinoline-1-carboxamide derivatives were shown to suppress the production of pro-inflammatory mediators, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated microglial cells. google.com The mechanism for these effects often involves the inhibition of key inflammatory signaling pathways, such as the MAPKs/NF-κB pathway. nih.govgoogle.com One compound, HSR1101, not only suppressed pro-inflammatory mediators but also attenuated the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). google.com

Regarding antioxidant activity, quinoline derivatives have been shown to possess the potential to function as powerful antioxidants against oxidative damage. sigmaaldrich.com This activity is thought to be due in part to the ability of the quinoline ring system to chelate iron ions, preventing the formation of free radicals via the Fenton reaction, and to react with free radicals to protect DNA from oxidative damage. sigmaaldrich.com The presence of a secondary nitrogen atom in a hydroquinoline ring may also contribute to their antioxidant action by forming a stable radical. sigmaaldrich.com

Mechanisms of Action Elucidation through Biochemical Pathways

Derivatives of the isoquinoline scaffold have been extensively studied for their interactions with various intracellular signaling pathways critical to cell survival, proliferation, and inflammatory responses. The elucidation of these mechanisms of action is fundamental to understanding their therapeutic potential in preclinical research, particularly in oncology and inflammatory diseases.

Topoisomerase I Inhibition A significant mechanism of action for certain isoquinoline derivatives, particularly the indenoisoquinoline class, is the inhibition of human topoisomerase type I (Top1). nih.gov Top1 is a crucial enzyme that alleviates DNA topological stress during replication and transcription by creating reversible single-strand breaks in the DNA. nih.govmdpi.com Indenoisoquinoline compounds exert their effect by intercalating into the DNA at the site of cleavage and stabilizing the Topoisomerase I-DNA cleavage complex (Top1-DNAcc). nih.govacs.org This stabilization prevents the re-ligation of the broken DNA strand, leading to an accumulation of single-strand breaks, which can subsequently trigger apoptosis and cell death. nih.govmdpi.com The unique interaction of these derivatives with the Top1-DNAcc can lead to different DNA cleavage site specificity compared to other Top1 inhibitors like camptothecin, suggesting they may have different cancer treatment profiles. nih.gov

AMPK/mTOR Pathway Modulation The AMP-activated protein kinase (AMPK) signaling pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key promoter of protein synthesis and cell growth. google.comshu.ac.uk Certain isoquinoline alkaloids have been shown to activate the AMPK/mTOR signaling pathway. researchgate.net This activation can suppress the proliferation of cancer cells by downregulating lipogenic enzymes and inhibiting protein synthesis. google.com Furthermore, AMPK activation is linked to the induction of autophagy, a cellular process for degrading and recycling cellular components, which can have context-dependent roles in cancer cell survival and death. frontiersin.org

NF-κB Pathway Inhibition The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory and immune responses. nih.gov Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. nih.govmdpi.com Some isoquinoline alkaloids demonstrate anti-inflammatory effects by inhibiting the NF-κB signaling pathway. researchgate.netmdpi.com This inhibition prevents the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators. mdpi.commdpi.com

MEK/ERK Pathway Inhibition The MEK/ERK pathway, also known as the MAPK/ERK pathway, is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This pathway is crucial for cell proliferation, differentiation, and survival. Palmatine, an isoquinoline alkaloid, has been reported to exert biological effects by inhibiting the MEK-ERK signaling pathway, which is a potential mechanism for its antitumor activities. nih.gov

PI3K/Akt Pathway Interaction The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling pathway that regulates the cell cycle, metabolism, and apoptosis. Various isoquinoline alkaloids have been shown to modulate this pathway. For instance, some derivatives can activate the PI3K/Akt pathway, which can be neuroprotective or, conversely, promote cell survival in cancer contexts. mdpi.com Other studies have shown that inhibition of this pathway by isoquinoline derivatives can reduce autophagy levels, which may be beneficial in conditions like ischemia-reperfusion injury. mdpi.com

Table 1: Summary of Biochemical Pathway Modulation by Isoquinoline Derivatives

| Pathway | Derivative Class/Example | Effect | Biological Outcome |

|---|---|---|---|

| Topoisomerase I | Indenoisoquinolines, Azaindenoisoquinolines | Inhibition | Anticancer (Apoptosis) nih.govnih.gov |

| AMPK/mTOR | Berberine | Activation of AMPK, Inhibition of mTOR | Anti-proliferative, Autophagy induction google.comresearchgate.net |

| NF-κB | Berberine, Tetrandrine | Inhibition | Anti-inflammatory researchgate.netmdpi.com |

| MEK/ERK | Palmatine | Inhibition | Chondroprotective effects nih.gov |

| PI3K/Akt | Tetrahydropalmatine | Activation/Inhibition | Neuroprotection, Autophagy regulation mdpi.com |

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For isoquinoline derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their biological activities.

Modifications for Topoisomerase I Inhibition In the development of azaindenoisoquinoline-based Top1 inhibitors, the position of the nitrogen atom in the pyridine (B92270) ring (A-ring) and substitutions on the indenoisoquinoline core have been shown to be critical for activity.

Nitrogen Position: Studies comparing 7-, 8-, 9-, and 10-azaindenoisoquinolines revealed that 7-azaindenoisoquinolines possess the highest Top1 inhibitory activity and cytotoxicity. nih.gov

D-Ring Substitution: The introduction of a methoxy group into the D-ring of 7-azaindenoisoquinolines was found to improve their biological activities, leading to new lead compounds for further development. nih.gov

Side Chains: The addition of aminopropyl side chains, particularly at the O-2 position of indenoisoquinolines, can enhance Top1 inhibitory activity. The nature of the amine (e.g., dimethylamine vs. primary amine) also impacts potency, with increased steric bulk around the nitrogen potentially improving binding. acs.org

Modifications for Kinase Inhibition For 6-substituted isoquinolin-1-amine derivatives developed as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, SAR studies focused on improving potency and pharmacokinetic profiles.

Basic Center Removal: A key optimization was the removal of the basic aminoisoquinoline center, which successfully improved ROCK-I potency while maintaining a favorable pharmacokinetic profile. nih.gov

Substitutions on the Core: The nature and position of substituents on the isoquinoline ring system are crucial for both potency and selectivity against other kinases like PKA. nih.gov

General SAR Principles for Isoquinoline Analogs Broader SAR studies on various isoquinoline analogs, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), have established several guiding principles for medicinal chemists. rsc.org

Substitution at C1: The substituent at the 1-position of the THIQ scaffold is a key determinant of biological activity. Introducing various aryl groups at this position has led to compounds with potent antimalarial activity. rsc.org

Aromatic Ring Substituents: The pattern of substitution on the fused benzene (B151609) ring of the isoquinoline core significantly affects activity. For example, in a series of 8-hydroxyquinoline derivatives, halogen and alkoxymethyl substitutions were systematically varied to modulate anticancer activity. nih.gov The electronic properties and position of these substituents influence the compound's pKa and metal-chelating abilities, which are important for their mechanism of action. nih.gov

Table 2: Structure-Activity Relationship Highlights for Isoquinoline Analogs

| Compound Class | Structural Modification | Position | Impact on Biological Activity |

|---|---|---|---|

| Azaindenoisoquinolines | Nitrogen placement in A-ring | 7-position | Increased Top1 inhibition and cytotoxicity nih.gov |

| Azaindenoisoquinolines | Methoxy group addition | D-ring | Improved biological activity nih.gov |

| Indenoisoquinolines | Aminopropyl side chain | O-2 position | Enhanced Top1 inhibition acs.org |

| Isoquinolin-1-amines | Removal of basic center | Amine on isoquinoline | Improved ROCK-I kinase potency nih.gov |

| 1-Aryl-THIQs | Aryl group variation | 1-position | Modulated antimalarial potency rsc.org |

| 8-Hydroxyquinolines | Halogen/Alkoxymethyl groups | 5-position | Modulated MDR-selective anticancer activity nih.gov |

Applications in Materials Science and Other Scientific Fields

Utilization as Building Blocks in Supramolecular Chemistry

Isoquinolin-6-amine hydrochloride, and its parent compound 6-aminoisoquinoline (B57696), are valuable building blocks in the field of supramolecular chemistry. This area of chemistry focuses on the design and synthesis of large, well-organized molecular assemblies from smaller components, held together by non-covalent interactions. The structure of 6-aminoisoquinoline is particularly suited for this purpose due to several key features.

The isoquinoline (B145761) ring system, being an extended aromatic structure, can participate in π-π stacking interactions. These interactions occur when the electron-rich π-orbitals of adjacent aromatic rings overlap, leading to an attractive force that helps to organize the molecules in a stacked arrangement. This is a fundamental principle in the construction of supramolecular polymers and liquid crystals.